Oral Bioavailability: 80–100% for Bumetanide vs. Erratic 10–100% for Furosemide
Bumetanide exhibits consistently high and predictable oral bioavailability compared to furosemide. In comparative pharmacokinetic assessments, bumetanide oral bioavailability ranges from 80% to 100%, whereas furosemide bioavailability varies erratically from 10% to 100% with a mean of approximately 50% [1]. Torsemide also demonstrates 80–100% bioavailability, but unlike bumetanide, torsemide absorption is unaffected by food, whereas both bumetanide and furosemide absorption is reduced by concomitant food intake [2]. The 200% greater bioavailability of bumetanide relative to furosemide has been identified as a distinguishing feature between these two loop diuretics [3].
| Evidence Dimension | Oral bioavailability |
|---|---|
| Target Compound Data | 80–100% |
| Comparator Or Baseline | Furosemide: 10–100% (mean ~50%); Torsemide: 80–100% |
| Quantified Difference | Bumetanide ~200% greater bioavailability than furosemide (mean basis) |
| Conditions | Human pharmacokinetic studies; oral administration |
Why This Matters
Predictable bioavailability reduces intra- and inter-patient dosing variability, making bumetanide preferable to furosemide in settings where consistent diuretic response is critical for procurement decision-making.
- [1] PMC11152790 Table 1. Comparative Pharmacology of Loop Diuretics. PMCID: PMC11152790. View Source
- [2] PMC6116148 Table 2. Loop Diuretic Bioavailability and Equivalent Dosing. PMCID: PMC6116148. View Source
- [3] Brater DC, et al. Bumetanide and furosemide. Clin Pharmacol Ther. 1983;34(2):207-213. doi:10.1038/clpt.1983.154. PMID: 6872415. View Source
